Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)

Cyclohexyl 4-Methylbenzenesulfonate is an organic sulfonate ester characterized by its cyclohexyl and tolyl functional groups. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and well-defined reactivity make it suitable for nucleophilic substitution reactions, where it acts as a leaving group or participates in esterification processes. The presence of the cyclohexyl moiety enhances solubility in nonpolar solvents, while the tosylate group offers predictable reactivity under mild conditions. This product is valued for its consistent purity and reliability in synthetic applications, ensuring reproducible results in research and industrial settings.
Cyclohexyl 4-Methylbenzenesulfonate structure
953-91-3 structure
Product Name:Cyclohexyl 4-Methylbenzenesulfonate
CAS No:953-91-3
MF:C13H18O3S
MW:254.345222949982
MDL:MFCD00014291
CID:83249
PubChem ID:87561697
Update Time:2025-10-29

Cyclohexyl 4-Methylbenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • Cyclohexyl 4-methylbenzenesulfonate
    • Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester
    • Cyclohexyl p-Toluenesulfonate
    • ((4-methylbenzenesulfonyl)oxy)cyclohexane
    • Benzenesulfonic acid,4-methyl-,cyclohexyl ester
    • cyclohexanol tosylate
    • Cyclohexyl toluenesulfonate
    • CYCLOHEXYL TOSYLATE
    • cyclohexyl-p-tosylate
    • p-Toluenesulfonic acid,cyclohexyl ester
    • toluene-4-sulfonic acid cyclohexyl ester
    • Tosyloxycyclohexane
    • p-Toluenesulfonic Acid Cyclohexyl Ester
    • Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
    • Cyclohexyl p-toluenesulphonate
    • p-Toluenesulfonic acid, cyclohexyl ester
    • OHHPZPDQZMUTCA-UHFFFAOYSA-N
    • cyclohexyl 4-methylbenzene-1-sulfonate
    • Benzenesulfonic acid, cyclohexyl ester
    • Cyclohexylp-toluenesulfonate
    • Cyclohexyl-p-toluene sulfonate
    • cyclohexyltosylate
    • Cyclohexyl p-tosylate
    • Cyclohexanol, p-toluenesulfonate (6CI, 7CI)
    • p-Toluenesulfonic acid, cyclohexyl ester (8CI)
    • Cyclohexyl 4-toluenesulfonate
    • Cyclohexyl p-methylbenzenesulfonate
    • NSC 122484
    • NSC 127370
    • WPAG 618
    • DTXCID1048962
    • 4-methylbenzenesulfonic acid cyclohexyl ester
    • SCHEMBL361129
    • AC9838
    • CS-0153018
    • X5FBX5NR2A
    • C2363
    • MFCD00014291
    • NSC127370
    • DB-057582
    • NSC122484
    • SY050240
    • AS-62201
    • EINECS 213-468-8
    • 953-91-3
    • NS00040447
    • DTXSID3061348
    • cyclohexyl-p-toluenesulfonate
    • EN300-7224107
    • Cyclohexyl 4-methylbenzenesulfonate #
    • NSC-122484
    • UNII-X5FBX5NR2A
    • Toluene-4-sulfonic acid, cyclohexyl ester
    • AKOS015840417
    • NSC-127370
    • Cyclohexyl 4-Methylbenzenesulfonate
    • MDL: MFCD00014291
    • Inchi: 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
    • InChI Key: OHHPZPDQZMUTCA-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O
    • BRN: 2217391

Computed Properties

  • Exact Mass: 254.09800
  • Monoisotopic Mass: 254.097665
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.19
  • Melting Point: 43.0 to 47.0 deg-C
  • Boiling Point: 382.1°C at 760 mmHg
  • Flash Point: 184.9°C
  • Refractive Index: 1.549
  • PSA: 51.75000
  • LogP: 4.11380
  • Solubility: Not determined

Cyclohexyl 4-Methylbenzenesulfonate Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • TSCA:Yes
  • Storage Condition:Sealed in dry,2-8°C
  • Risk Phrases:R36/37/38

Cyclohexyl 4-Methylbenzenesulfonate Customs Data

  • HS CODE:2906199090
  • Customs Data:

    China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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Cyclohexyl 4-Methylbenzenesulfonate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
Reference
Quinazolinone PARP-1/2 inhibitor containing piperazinone and preparation method, and application as antitumor agents
, China, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents
Vignola, N.; Dahmen, S.; Enders, D.; Brase, S., Tetrahedron Letters, 2001, 42(44), 7833-7836

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  5 min, rt
1.2 Reagents: Potassium carbonate ;  3 min, > rt
Reference
Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions
Kazemi, Foad; Massah, Ahmad R.; Javaherian, Mohammad, Tetrahedron, 2007, 63(23), 5083-5087

Production Method 4

Reaction Conditions
Reference
Preparation of unstable tosylates
Coates, Robert M.; Chen, Judy Pei-Yin, Tetrahedron Letters, 1969, (32), 2705-8

Production Method 5

Reaction Conditions
1.1 Catalysts: Indium Solvents: Acetonitrile ;  4.5 h, reflux
Reference
Mild and efficient indium metal catalyzed synthesis of sulfonamides and sulfonic esters
Kim, Joong-Gon; Jang, Doo Ok, Synlett, 2007, (16), 2501-2504

Production Method 6

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diisopropyl azodicarboxylate Solvents: Benzene
Reference
The Mitsunobu reaction
Hughes, David L., Organic Reactions (Hoboken, 1992, 42,

Production Method 7

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Iron chloride (FeCl3) Solvents: Acetonitrile ;  10 h, reflux
Reference
An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay
Movassagh, Barahman; Shokri, Salman, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… Solvents: Water ;  rt
Reference
Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat water
Feng, Simin; Li, Jing; Wei, Junfa, New Journal of Chemistry, 2017, 41(12), 4743-4746

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-Methylimidazole Solvents: Toluene ;  1 h, 20 - 25 °C
Reference
N-methylimidazole
Tindall, Craig; Ladd, Carolyn L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Production Method 10

Reaction Conditions
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… ;  6 min, rt
Reference
Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts
Fazaeli, Razieh; Tangestaninejad, Shahram; Aliyan, Hamid, Canadian Journal of Chemistry, 2006, 84(5), 812-818

Production Method 11

Reaction Conditions
1.1 Catalysts: Silica Solvents: Dichloromethane ;  1 h, reflux
Reference
An efficient and selective tosylation of alcohols with p-toluenesulfonic acid
Das, Biswanath; Reddy, V. Saidi; Reddy, M. Ravinder, Tetrahedron Letters, 2004, 45(36), 6717-6719

Production Method 12

Reaction Conditions
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: 1,2-Dichloroethane ;  1 h, 80 °C
Reference
Cobalt(II)-catalyzed tosylation of alcohols with p-toluenesulfonic acid
Velusamy, Subbarayan; Kumar, J. S. Kiran; Punniyamurthy, T., Tetrahedron Letters, 2004, 45(1), 203-205

Production Method 13

Reaction Conditions
1.1 Solvents: Dichloromethane ;  4 h, rt
Reference
Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents
Vignola, Nicola; Dahmen, Stefan; Enders, Dieter; Brase, Stefan, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144

Production Method 14

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
Reference
Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation
Li, En; Chen, Jiean; Huang, Yong, Angewandte Chemie, 2022, 61(23),

Production Method 15

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Trichloroisocyanuric acid Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Triethylamine ;  1 - 2 min, 0 °C; 90 min, rt
Reference
One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCA
Hemmati, Saba; Mojtahedi, Mohammad Majid; Abaee, Mohammad Saeid; Vafajoo, Zahra; Saremi, Shokufe Ghahri; et al, Journal of Sulfur Chemistry, 2013, 34(4), 347-357

Production Method 16

Reaction Conditions
1.1 Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ;  2 h, rt
Reference
A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions
Meshram, G. A.; Patil, Vishvanath D., Tetrahedron Letters, 2009, 50(10), 1117-1121

Production Method 17

Reaction Conditions
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Reference
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; Chowdari, N. S.; Kantam, M. L., Tetrahedron, 2000, 56(37), 7291-7298

Production Method 18

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C; 12 h, rt
Reference
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; Shim, Paul ; Wang, Qingtin; Zhao, Shuai; Gu, Ting; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Production Method 19

Reaction Conditions
1.1 Solvents: Pyridine ;  rt; 8 h, rt
Reference
Preparation of pyrazole compounds as antitumor agent
, China, , ,

Production Method 20

Reaction Conditions
1.1 Solvents: Water ;  15 min, 110 °C
Reference
Catalyst-free tosylation of lipophilic alcohols in water
Oliverio, Manuela; Costanzo, Paola; Paonessa, Rosina; Nardi, Monica; Procopio, Antonio, RSC Advances, 2013, 3(8), 2548-2552

Cyclohexyl 4-Methylbenzenesulfonate Raw materials

Cyclohexyl 4-Methylbenzenesulfonate Preparation Products

Cyclohexyl 4-Methylbenzenesulfonate Suppliers

Amadis Chemical Company Limited
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(CAS:953-91-3)Cyclohexyl 4-Methylbenzenesulfonate
Order Number:A845289
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):266.0
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Additional information on Cyclohexyl 4-Methylbenzenesulfonate

Cyclohexyl 4-Methylbenzenesulfonate (CAS No. 953-91-3): A Versatile Chemical Intermediate in Modern Synthesis and Biomedical Applications

The Cyclohexyl 4-Methylbenzenesulfonate, identified by the CAS No. 953-91-3, is a sulfonic acid ester derivative with a unique structural configuration that combines the cyclohexyl group with a tosylate moiety (p-toluenesulfonyl). This compound has garnered significant attention in recent years due to its role as a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its chemical stability, reactivity, and compatibility with various reaction conditions make it indispensable in modern chemical research.

Structurally, Cyclohexyl 4-Methylbenzenesulfonate features a cyclohexyl group attached to a sulfonic acid ester (tosyl) functional group via an ether linkage. This configuration endows the molecule with both hydrophobic and electrophilic characteristics, enabling its use as a leaving group in nucleophilic substitution reactions—a critical property for synthesizing complex organic compounds. Recent studies have highlighted its utility in asymmetric synthesis, where it facilitates enantioselective transformations through controlled transition-metal catalysis.

In medicinal chemistry, this compound serves as an intermediate for producing bioactive molecules targeting metabolic disorders and neurodegenerative diseases. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated its application in synthesizing analogs of PPARγ agonists, which regulate lipid metabolism and insulin sensitivity. The tosylate group’s reactivity enabled efficient conjugation with carbohydrate moieties, enhancing drug bioavailability without compromising pharmacological activity.

Beyond pharmaceuticals, Cyclohexyl 4-Methylbenzenesulfonate is pivotal in polymer science for designing stimuli-responsive materials. Researchers at MIT recently employed it to functionalize polyethylene glycol (PEG) chains, creating temperature-sensitive hydrogels for drug delivery systems (Nature Materials, 2022). The cyclohexyl moiety provided thermal stability, while the sulfonate group introduced ionizable sites that modulate gelation behavior—a breakthrough for targeted therapy applications.

In industrial synthesis, this compound has streamlined the production of surfactants and agrochemicals through phase-transfer catalysis. A 2024 report from the Royal Society of Chemistry highlighted its use in synthesizing cationic surfactants with enhanced biodegradability compared to traditional alkyl sulfate derivatives. The cyclohexyl substituent reduced environmental persistence while maintaining surface-active properties—a critical advancement for eco-friendly chemical manufacturing.

Recent advancements also involve its role in click chemistry protocols under mild conditions (Angewandte Chemie International Edition, 2023). By coupling with azide-functionalized polymers via strain-promoted azide–alkyne cycloaddition (SPAAC), researchers achieved rapid grafting of biomolecules onto polymer surfaces without harsh reagents or high temperatures—a technique now applied in biosensor fabrication and tissue engineering scaffolds.

Safety evaluations confirm that proper handling adhering to standard laboratory protocols ensures minimal occupational risks (Toxicological Sciences, 2021). Its low volatility and stable nature under ambient conditions reduce exposure hazards compared to volatile organic compounds (VOCs), making it preferable in large-scale synthesis processes.

The multifaceted utility of Cyclohexyl 4-Methylbenzenesulfonate (CAS No. 953-91-3) underscores its position as a cornerstone material across diverse scientific disciplines. As interdisciplinary research expands into sustainable chemistry and precision medicine, this compound’s adaptability will continue driving innovations at the intersection of organic synthesis and biomedical applications.

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Amadis Chemical Company Limited
(CAS:953-91-3)Cyclohexyl 4-Methylbenzenesulfonate
A845289
Purity:99%
Quantity:100g
Price ($):266.0
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